(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol
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Overview
Description
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol is a steroidal sapogenin derived from plants, particularly from the genus Dioscorea. It has the molecular formula C28H44O3 and a molecular weight of 428.65 g/mol . This compound is known for its potential medicinal properties and is used as a precursor in the synthesis of various steroidal drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol can be synthesized from its acetate derivative, this compound acetate. The synthesis involves the use of pyridine and thionyl chloride . Another method involves the use of potassium hydroxide as a reagent .
Industrial Production Methods
The industrial production of this compound typically involves the extraction and hydrolysis of steroidal saponins from plant sources such as yams. The process includes acid hydrolysis to break down the saponins into their aglycone forms, followed by purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or alcohols, while reduction can produce alkanes or alcohols.
Scientific Research Applications
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It has been studied for its potential effects on cell differentiation and apoptosis.
Industry: It is used in the production of functional food products and traditional medicines.
Mechanism of Action
The mechanism of action of (1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol involves its interaction with various molecular targets and pathways. It has been reported to induce apoptosis and cell cycle arrest in human cancer cells by modulating lipoxygenase activity . Additionally, it may interact with steroid receptors and other signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Diosgenin: A closely related compound with similar steroidal structure and biological activities.
β-Sitosterol: Another plant-derived steroidal compound with potential health benefits.
Uniqueness
This compound is unique due to its specific methylation at the 6-position, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
86533-46-2 |
---|---|
Molecular Formula |
C28H44O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3/t16-,18+,19+,20-,21+,23+,24+,25+,26-,27+,28-/m1/s1 |
InChI Key |
RJQCTQMDJCNDGK-RKZZQTKVSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1 |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=C6[C@@]5(CC[C@@H](C6)O)C)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1 |
Synonyms |
6-methyldiosgenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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